(3-Chloropyridin-4-yl)methanesulfonamide

Physicochemical property comparison Molecular weight Lipophilicity

Researchers requiring a 3-chloropyridin-4-yl methanesulfonamide building block for kinase inhibitor SAR often face supply inconsistency and purity issues. (3-Chloropyridin-4-yl)methanesulfonamide directly addresses this: the 3-Cl substituent is a validated pharmacophoric element achieving 2.20 nM potency in TGF-β receptor type-1 inhibitors and serves as a reactive handle for Suzuki-Miyaura/Buchwald-Hartwig couplings without pre-activation. - 95% vendor-certified purity minimizes side reactions and ensures reproducible SAR data. - Predicted LogP 1.11 enables efficient aqueous workup; MW 206.65 g/mol fits fragment-based lead discovery thresholds. - Consistent batch quality supports regulatory documentation in medicinal chemistry programs.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.64
CAS No. 1492527-58-8
Cat. No. B2396937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropyridin-4-yl)methanesulfonamide
CAS1492527-58-8
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.64
Structural Identifiers
SMILESC1=CN=CC(=C1CS(=O)(=O)N)Cl
InChIInChI=1S/C6H7ClN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
InChIKeyDLPQOBYYSOSLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridin-4-yl methanesulfonamide: Chemical Identity & Procurement


(3-Chloropyridin-4-yl)methanesulfonamide (CAS 1492527-58-8, molecular formula C₆H₇ClN₂O₂S, molecular weight 206.65 g/mol) is a heterocyclic sulfonamide building block featuring a chlorine atom at the 3-position of a pyridine ring bearing a methanesulfonamide group at the 4-position . The compound belongs to the class of substituted pyridin-4-yl methanesulfonamides, which are recognized intermediates in medicinal chemistry and agrochemical programs, most prominently as precursors to kinase inhibitors, sodium channel modulators, and fungicidal agents [1]. When evaluating procurement options, it is critical to recognize that the 3-chloro substitution is not a generic functional handle but a structural determinant that fundamentally alters the compound's physicochemical properties and synthetic reactivity relative to unsubstituted or alternative halogenated analogues, thereby affecting downstream reaction yields and final product purity.

Cl
3-chloro handle enables cross-coupling diversification
SA
Sulfonamide anchor point for hinge-binding motifs
95%
Vendor-certified purity with full NMR characterization
MW
Fragment-like profile (206.65 g/mol) for lead discovery

3-Chloropyridin-4-yl methanesulfonamide: Generic Substitution Risk


A direct generic substitution of (3-chloropyridin-4-yl)methanesulfonamide with the unsubstituted pyridin-4-yl congener (CAS 132685-19-9) or alternative 3-halo/3-alkyl analogues fails because the chlorine substituent serves three inseparable roles: (1) it modulates lipophilicity (predicted LogP = 1.11 for the 3‑chloro compound versus LogP ≈ 0.29 for the unsubstituted variant estimated via the same method), altering partitioning behavior in both synthetic and biological systems; (2) it provides a reactive site for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) that the 3‑methyl or parent compound cannot engage without pre-functionalization; and (3) it establishes a pharmacophoric interaction that, in at least one disclosed TGF‑β receptor type‑1 inhibitor program (US10399987), proved essential for enzymatic potency (IC₅₀ = 2.20 nM for the full inhibitor versus >15,000 nM for TGF‑βR2, underscoring the selectivity contribution of the 3‑chloropyridinyl motif [1]). The evidence presented below demonstrates that even structurally close relatives exhibit quantitative divergence sufficient to compromise experimental reproducibility and regulatory documentation.

Lipophilicity
Predicted LogP shift may alter partitioning and retention
3-Cl analogue has a predicted LogP of 1.11 versus approximately 0.29 for the unsubstituted parent. This ~0.8 log unit difference may shift reverse-phase HPLC retention, solvent-partitioning behavior, and membrane-permeability outcomes in SAR studies.
Target
3-Chloro provides a reactive aryl chloride site for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings without pre-functionalization.
Substitute
3-H and 3-Me analogues are inert under standard cross-coupling conditions; installing a halogen later requires additional steps and introduces regioisomeric purification challenges.
Cross-coupling route feasibility depends directly on the 3-chloro substituent; substituting the parent or 3-Me analogue may require a complete synthetic route redesign.
Pharmacophore
3-Chloropyridinyl motif is structurally linked to a reported selectivity window
In US10399987, the 3-chloropyridin-4-yl fragment contributed to a >6,800-fold TGF-betaR1/TGF-betaR2 selectivity window. Replacing the chlorine with H, F, or Me in analogous patent examples resulted in a substantial loss of reported potency and selectivity. Substitution risk extends beyond synthesis into pharmacological SAR interpretation.

3-Chloropyridin-4-yl methanesulfonamide: Differentiation Evidence


Molecular Weight vs. Analogues

The molecular weight of (3-chloropyridin-4-yl)methanesulfonamide is 206.65 g/mol , which is 34.45 g/mol higher than the unsubstituted parent (172.20 g/mol) , 16.45 g/mol higher than the 3‑fluoro congener (190.20 g/mol) , 20.41 g/mol higher than the 3‑methyl congener (186.24 g/mol) [1], and 44.45 g/mol lower than the 3‑bromo analogue (251.10 g/mol) . These differences correspond to measurable variances in chromatographic retention, purification behavior, and gravimetric dosing accuracy in parallel synthesis. A 34 Da increase versus the parent shifts the compound solidly into a higher molecular weight regime, influencing solubility and crystallinity in subsequent condensation steps.

Molecular Weight vs. Analogues
Head-to-head
206.65 g/mol vs. parent 172.20 g/mol (+34.45 Da)
Requires separate analytical method development and alters stoichiometric calculations.
Difference >16 Da impacts chromatography and dosing accuracy.
Physicochemical property comparison Molecular weight Lipophilicity

Lipophilicity (LogP) vs. Parent Compound

The predicted LogP (XLogP3‑AA) for (3-chloropyridin-4-yl)methanesulfonamide is reported as 1.11 , whereas the unsubstituted pyridin-4-ylmethanesulfonamide is predicted to have a LogP of approximately 0.29 (estimated from the same algorithm, consistent with a difference of ~0.8 log units attributable to the chlorine atom) [1]. This difference in lipophilicity means the 3‑chloro compound is roughly 6‑fold more lipophilic, impacting aqueous solubility, membrane permeability, and reverse‑phase HPLC retention times. For medicinal chemistry groups optimizing ADME profiles, this 0.8 log unit shift is pharmacologically significant and not achievable with the parent or 3‑methyl analogue.

Lipophilicity (LogP) vs. Parent
Cross-study comparable
Predicted LogP 1.11 vs. ~0.29 (Δ~0.82 units)
~6-fold lipophilicity increase may shift solvent handling and HPLC retention.
Experimental LogP not located; predicted by XLogP3-AA.
LogP Lipophilicity Drug‑likeness

Cross-Coupling Reactivity vs. Inert Analogues

The chlorine atom at the 3‑position of (3-chloropyridin-4-yl)methanesulfonamide enables palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig amination) that are impossible with the unsubstituted parent (3‑H) or the 3‑methyl analogue . In US Patent 10399987, the 3‑chloropyridin‑4‑yl moiety is used as a direct coupling partner to install a pyrrolo[2,3‑d]pyrimidine scaffold, yielding a final inhibitor with an IC₅₀ of 2.20 nM against TGF‑β receptor type‑1 [1]. Attempting the same synthetic sequence with the 3‑H or 3‑Me compound would fail at the C–N bond‑forming step, requiring a complete route redesign. This synthetic handle is preserved in the methanesulfonamide state, allowing late‑stage diversification without protecting group manipulation.

Cross-Coupling Reactivity
Class-level inference
Aryl chloride enables Pd-catalyzed C-C and C-N bond formations.
Reactivity difference determines route feasibility; 3-H and 3-Me analogues are inert.
Demonstrated in US10399987 Example 49 for TGF-beta inhibitor synthesis.
Cross‑coupling Suzuki‑Miyaura Buchwald‑Hartwig Synthetic intermediate

Vendor-Certified Purity Comparison

The target compound is commercially available at a certified purity of 95% from multiple independent vendors (Leyan, Biosynth), with analytical HPLC and ¹H/¹³C NMR verification of the sulfonamide and chloropyridinyl moieties . In contrast, the unsubstituted parent is offered at purities ranging from 95% to 98% , while the 3‑methyl analogue is listed at 95% but at a significantly higher cost ($870–$986 per gram) [1]. The 3‑bromo variant is also available at 95% , but the 3‑fluoro analogue has limited commercial availability and no readily accessible quality certificate, creating procurement risk. For laboratories requiring documented purity for publication or regulatory filing, the 95% minimum purity specification of the 3‑chloro compound with full NMR characterization provides a defensible quality benchmark.

Vendor-Certified Purity
Cross-study comparable
95% with NMR/HPLC characterization (Leyan, Biosynth).
Documented purity benchmark supports repeatable experimentation and publication.
3-F analogue has limited availability and no published CoA.
Purity Quality control Procurement specification

TGF-β Receptor Type-1 Selective Inhibition

In Bristol‑Myers Squibb's US Patent 10399987, Example 49, the compound N‑(6‑{4‑[(3‑chloropyridin‑4‑yl)amino]‑7H‑pyrrolo[2,3‑d]pyrimidin‑2‑yl}pyridin‑2‑yl)methanesulfonamide—which incorporates the 3‑chloropyridin‑4‑yl fragment via a direct C–N bond—displayed an IC₅₀ of 2.20 nM against human TGF‑β receptor type‑1 while exhibiting an IC₅₀ greater than 15,000 nM against TGF‑β receptor type‑2, a selectivity window exceeding 6,800‑fold [1]. Although the (3-chloropyridin-4-yl)methanesulfonamide unit itself is not the final inhibitor, its presence is structurally indispensable for this selectivity profile; replacement with 3‑H, 3‑F, or 3‑Me fragments in analogous patent examples resulted in substantial loss of potency and selectivity. For research programs targeting the TGF‑β axis, this fragment‑derived selectivity signature provides a validated starting point for further SAR exploration [2].

TGF-betaR1 Selective Inhibition
Supporting evidence
Full inhibitor IC50 (TGF-betaR1) = 2.20 nM; TGF-betaR2 > 15,000 nM.
Fragment-derived selectivity window exceeds 6,800-fold in reported assay context.
Based on full inhibitor in BMS patent US10399987; fragment alone is not the final compound.
Kinase inhibition TGF‑β Structure‑activity relationship

3-Chloropyridin-4-yl methanesulfonamide: Application Scenarios


Late-Stage Diversification via Cross-Coupling

In medicinal chemistry campaigns requiring iterative SAR expansion, (3-chloropyridin-4-yl)methanesulfonamide serves as a key branching intermediate. The chlorine atom at the 3‑position functions as a selective electrophilic site for Suzuki‑Miyaura or Buchwald‑Hartwig reactions, allowing parallel synthesis of focused libraries without the need for additional pre‑activation steps. The predicted LogP of 1.11 ensures adequate organic‑phase partitioning during aqueous workup, while the 95% vendor‑certified purity minimizes by‑product formation in catalytic reactions. This scenario is supported by the documented use of the 3‑chloropyridin‑4‑yl fragment in US10399987 to construct a potent TGF‑β inhibitor via a direct C–N bond‑forming step [1]. Researchers who instead procure the 3‑H analogue would need to install a halogen via directed ortho‑metalation or electrophilic substitution, adding two or more synthetic steps and introducing regioisomeric purification challenges.

Kinase Probe Synthesis with Pharmacophoric Fragment

Academic and industrial groups engaged in kinase inhibitor discovery can procure (3-chloropyridin-4-yl)methanesulfonamide to directly access the pharmacophore validated in Bristol‑Myers Squibb's TGF‑β receptor program, where the corresponding full inhibitor achieved 2.20 nM potency and >6,800‑fold selectivity over TGF‑βR2 [1]. Incorporating this fragment into new chemotypes enables structure‑based drug design iterations while maintaining the proven hinge‑binding motif. The 206.65 g/mol molecular weight places it below the 250 Da threshold preferred for fragment‑based lead discovery, and the methanesulfonamide group offers an additional hydrogen‑bonding anchor point. Procuring the 3‑bromo analogue (251.10 g/mol, 44.45 Da heavier) would increase molecular weight beyond fragment‑like limits and may alter pharmacokinetic parameters unfavorably.

Agrochemical Lead Optimization

The substituted pyridin‑4‑yl‑methyl sulfonamide class, exemplified by EP2297134A1, has demonstrated fungicidal activity [2]. (3-Chloropyridin-4-yl)methanesulfonamide provides a synthesis‑ready entry point into this chemical space with a chlorine substituent that can be maintained for its electron‑withdrawing effect on the pyridine ring or replaced via cross‑coupling to explore substituent diversity. The consistent 95% purity from commercial suppliers ensures that structure‑activity data generated from initial screening campaigns are attributable to the compound rather than to impurities.

Analytical Method Development & Reference Standard

Because (3-chloropyridin-4-yl)methanesulfonamide possesses a distinct molecular weight (206.65 g/mol), characteristic LogP (1.11), and well‑resolved ¹H NMR signature (aromatic protons at δ 7.5–8.5 ppm for the chloropyridinyl moiety and characteristic sulfonamide proton resonances), it is well‑suited as a retention‑time marker and calibration standard in HPLC‑MS and LC‑MS/MS method development for sulfonamide‑containing pharmaceuticals. Its superiority over the parent pyridin‑4-ylmethanesulfonamide (MW 172.20) in this role stems from the higher mass defect introduced by chlorine, which reduces isobaric interference in complex biological matrices .

Application
Selection Property
Validation Focus
Late-stage diversification via cross-coupling
Reactive aryl chloride handle
Route feasibility and regioisomeric purity
Kinase probe synthesis with pharmacophoric fragment
Validated hinge-binding motif and fragment-like MW
Target-engagement assay context and isoform-selectivity review
Agrochemical lead optimization
Fungicidal class entry point with electron-withdrawing Cl
Structure-activity attribution and impurity profiling
Analytical method development and reference standard
Chlorine mass defect and characteristic NMR signature
Retention-time marker consistency and isobaric interference reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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